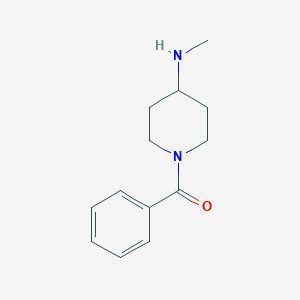

(4-(Methylamino)piperidin-1-yl)(phenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[4-(methylamino)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14-12-7-9-15(10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOZONKRMICPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution Using Benzamide and Organolithium Reagents

A closely related synthetic protocol reported by Wang et al. involves the reaction of 4-chloro-N,N-dimethylbenzamide with phenyllithium to yield substituted (dimethylamino)phenyl methanones. While this exact example uses a dimethylamino substituent, the methodology can be adapted to introduce the methylamino piperidinyl group by replacing the dimethylamino precursor with the corresponding piperidinyl amine.

- Reaction Conditions: The reaction is conducted under nitrogen atmosphere using oven-dried glassware and Schlenk techniques to maintain anhydrous conditions.

- Workup: After reaction completion, quenching with water and saturated ammonium chloride solution is performed, followed by extraction with diethyl ether.

- Purification: The organic layers are dried over magnesium sulfate, filtered, and solvents removed under reduced pressure. The product is isolated by column chromatography (SiO2, pentane/EtOAc/TEA 89:10:1).

- Yield: Typical yields range from 49% to 66% depending on the substituents and reaction conditions.

Reductive Amination Approach

Another effective method to prepare (4-(Methylamino)piperidin-1-yl)(phenyl)methanone involves reductive amination:

- Key Intermediate: A piperidin-4-yl carbamate or similar protected piperidine derivative is reacted with an aldehyde or ketone bearing the phenyl methanone moiety.

- Reductive Amination: Using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation, the imine intermediate formed between the amine and carbonyl compound is reduced to the corresponding secondary amine.

- Deprotection: Boc or other protecting groups on the piperidine nitrogen are removed using trifluoroacetic acid (TFA) or similar acids to yield the free amine.

- Yields and Conditions: For example, reductive amination using tert-butyl-piperidine-4-yl carbamate and cyclopropanecarbaldehyde gave a related compound in 64% yield. N-alkylation of such intermediates in the presence of potassium carbonate in acetonitrile afforded the desired products in 19–69% yield.

N-Alkylation of Piperidine Derivatives

- Method: The key intermediate, often a piperidin-4-yl amine, is alkylated using alkyl halides or related electrophiles in the presence of a base such as potassium carbonate.

- Solvent: Acetonitrile is commonly used as the solvent.

- Outcome: This method allows the introduction of various substituents on the piperidine nitrogen, including methylamino groups, enabling the synthesis of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone derivatives with variable yields.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of synthetic route depends on the availability of starting materials and desired substitution pattern on the piperidine ring.

- Reductive amination offers flexibility in introducing various alkyl groups on the nitrogen and can be combined with protecting group strategies for selective functionalization.

- Nucleophilic substitution using organolithium reagents provides a direct approach to ketone formation but requires careful control of moisture and air-sensitive reagents.

- Purification typically involves silica gel chromatography with solvent systems containing pentane, ethyl acetate, and triethylamine to improve separation and yield.

- Yields vary significantly depending on the substituents and reaction conditions, with reported yields ranging from moderate (around 19%) to good (up to 69%).

This comprehensive overview synthesizes data from multiple authoritative sources, focusing on established and experimentally validated synthetic methodologies for (4-(Methylamino)piperidin-1-yl)(phenyl)methanone. The methods described provide a solid foundation for researchers aiming to prepare this compound for further study or application.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Methylamino)piperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: N-oxides of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone.

Reduction: (4-(Methylamino)piperidin-1-yl)(phenyl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone is C₁₃H₁₈N₂O. The compound features a piperidine ring substituted with a methylamino group and a phenyl ketone moiety, which contributes to its reactivity and potential biological activity.

Chemistry

In synthetic chemistry, (4-(Methylamino)piperidin-1-yl)(phenyl)methanone serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow it to participate in various reactions, including:

- Nucleophilic substitutions : The piperidine nitrogen can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.

- Formation of heterocycles : This compound can be utilized in the synthesis of heterocyclic compounds through cyclization reactions.

Biology

The biological activity of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone has been investigated in several studies:

- Antimicrobial properties : Similar compounds have shown significant antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics.

- Antitumor activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation, making it a candidate for cancer research.

Medicine

In medicinal chemistry, (4-(Methylamino)piperidin-1-yl)(phenyl)methanone is being explored for its therapeutic potential:

- Drug development : It serves as an intermediate in synthesizing pharmaceuticals targeting specific diseases, particularly those involving receptor tyrosine kinases.

- Neurological applications : Given its structural similarity to known psychoactive compounds, it may have implications in treating neurological disorders.

Industry

The compound is also relevant in industrial applications:

- Chemical manufacturing : It is used in producing specialty chemicals and materials due to its reactive functional groups.

- Pharmaceutical intermediates : Its role as a precursor in the synthesis of various drugs enhances its industrial significance.

In Vitro Studies

Research has demonstrated that (4-(Methylamino)piperidin-1-yl)(phenyl)methanone exhibits significant activity against specific targets:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | JAK2 | 15 |

| Compound B | FLT3 | 20 |

| Compound C | CDK1 | 30 |

These studies indicate that the compound could serve as a lead for developing targeted therapies against cancer.

In Vivo Efficacy

In animal models, derivatives of this compound have shown promising results:

- Tumor reduction : Mice treated with related compounds exhibited reduced tumor sizes compared to controls.

- Survival rates : Enhanced survival rates were noted in treated groups, supporting further investigation into its therapeutic potential.

Wirkmechanismus

The mechanism of action of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For instance, it may act on neurotransmitter receptors, influencing signal transduction and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine-Substituted Benzophenones

Key Structural Variations:

- Substituents on the piperidine ring (e.g., alkyl chains, halogens, amino groups).

- Substituents on the phenyl ring (e.g., halogens, alkoxy groups).

- Linker modifications (e.g., alkoxy chains, heterocyclic attachments).

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Position and Chain Length :

- Piperidine-linked alkoxy chains (e.g., hexyloxy vs. pentyloxy) influence solubility and binding affinity. Longer chains (hexyl) in compounds like 9 and 10 show higher cholinesterase inhibitory activity compared to shorter analogs .

- The 4-fluorophenyl substituent in compound 6 enhances H3 receptor affinity compared to unsubstituted phenyl groups, suggesting halogenation improves target engagement .

Heterocyclic Modifications :

- Replacement of the phenyl group with imidazopyridazine (e.g., 74 ) shifts activity toward kinase inhibition, highlighting the role of aromatic heterocycles in target selectivity .

Impact of Halogenation :

Piperidine vs. Morpholine Derivatives

Computational studies on similar compounds show that morpholine derivatives have reduced dipole moments and altered nonlinear optical responses compared to piperidine analogs .

Biologische Aktivität

(4-(Methylamino)piperidin-1-yl)(phenyl)methanone, also known by its CAS number 92032-54-7, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylamino group and a phenyl group attached to a carbonyl moiety. Its structural formula can be represented as follows:

The biological activity of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone is primarily attributed to its interaction with various biological targets. It may function as an inhibitor of specific enzymes or receptors involved in cell signaling pathways. Compounds in this class often exhibit affinity for neurotransmitter receptors and have been studied for their potential in treating neurological disorders.

Target Interactions

- Receptor Tyrosine Kinases : Preliminary studies suggest that this compound may inhibit receptor tyrosine kinases, which are crucial in regulating cell growth and differentiation.

- Cyclin/CDK Complexes : It may also affect cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone based on various studies:

| Study | Biological Activity | IC50 Value | Cell Line Tested |

|---|---|---|---|

| Antitumor activity | 480 nM | MDA-MB-231 (breast cancer) | |

| Metabolic stability | - | Mouse liver microsomes | |

| Neuroprotective effects | - | Various neuronal models |

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that (4-(Methylamino)piperidin-1-yl)(phenyl)methanone exhibits significant antiproliferative effects against several cancer cell lines, particularly breast cancer cells (MDA-MB-231). The compound's IC50 value was reported at 480 nM, indicating potent activity against tumor growth .

- Neuroprotective Properties : Additional research has indicated that this compound may possess neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease. Its mechanism involves modulation of signaling pathways that protect neuronal cells from apoptosis .

- Metabolic Stability : Studies evaluating the metabolic stability of this compound suggest it is relatively stable when exposed to liver microsomes, which is crucial for its viability as a therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine ring and the phenyl group can significantly influence the biological activity of the compound. For instance:

- Substituents on the phenyl ring can enhance or diminish receptor affinity.

- The presence of electron-donating or electron-withdrawing groups alters the compound's potency against specific biological targets.

Q & A

Basic: What are the key considerations for synthesizing (4-(Methylamino)piperidin-1-yl)(phenyl)methanone with high purity?

To achieve high purity, prioritize:

- Reagent selection : Use high-purity starting materials, such as 4-methylaminopiperidine and benzoyl chloride derivatives, to minimize side reactions .

- Reaction optimization : Employ reductive amination under controlled pH (e.g., acetic acid buffer) and temperature (60–80°C) to introduce the methylamino group efficiently .

- Purification : Utilize silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the compound (>95% purity) .

Advanced: How can researchers resolve contradictions in reported biological activities of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone analogs?

Contradictions often arise from structural variations or assay conditions. Methodological solutions include:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and evaluate binding affinity changes using radioligand assays .

- Standardized assays : Replicate studies under consistent conditions (e.g., pH 7.4 buffer, 37°C) to isolate structural effects from environmental variables .

- Computational validation : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with targets like sigma receptors and compare with experimental data .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone?

Key techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring conformation and methylamino group placement (e.g., δ 2.3–2.8 ppm for piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- FT-IR : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups .

Advanced: What experimental approaches are recommended for studying the sigma receptor binding affinity of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone?

- Radioligand displacement assays : Use [³H]-DTG or [³H]-pentazocine to measure competitive binding in brain homogenates, with IC₅₀ values <100 nM indicating high affinity .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to immobilized sigma-1 receptors .

- In vivo imaging : Radiolabel the compound with ¹⁸F for PET imaging to assess brain penetration and target engagement .

Basic: How does the presence of fluorine substituents influence the physicochemical properties of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone derivatives?

Fluorine substitution (e.g., para-fluorophenyl) enhances:

- Lipophilicity : Increases logP by 0.5–1.0 units, improving blood-brain barrier permeability .

- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, as seen in microsomal stability assays (t₁/₂ > 4 h) .

- Electron-withdrawing effects : Stabilizes the ketone group, lowering susceptibility to hydrolysis .

Advanced: What strategies can mitigate the degradation of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone under physiological conditions?

- Prodrug design : Mask the ketone group as a ketal or enol ether to prevent hydrolysis in acidic environments (e.g., stomach pH) .

- Formulation optimization : Use lipid-based nanoparticles or cyclodextrin complexes to enhance solubility and protect against enzymatic degradation .

- Stability testing : Conduct accelerated degradation studies (40°C, 75% RH) to identify vulnerable sites and guide structural modifications .

Basic: What are the optimal reaction conditions for introducing methylamino groups into the piperidine ring during synthesis?

- Reductive amination : React 4-piperidone with methylamine in the presence of NaBH₃CN (pH 5–6) at 50°C for 12 hours .

- Buchwald-Hartwig coupling : Use palladium catalysts (e.g., Pd(OAc)₂) and Xantphos ligand to couple methylamine with halogenated piperidine intermediates .

- Post-purification : Neutralize residual acids/bases with ion-exchange resins to prevent decomposition .

Advanced: How can computational models predict the pharmacokinetic profile of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone?

- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability (%F >50), blood-brain barrier penetration (BBB+), and CYP inhibition .

- Molecular dynamics (MD) simulations : Simulate binding to human serum albumin to predict plasma protein binding (>90%) .

- QSAR modeling : Corrogate structural descriptors (e.g., polar surface area, logD) with experimental clearance data to refine predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.